molecular formula C16H17NO2S B6139826 2-(ethylthio)-N-(2-methoxyphenyl)benzamide

2-(ethylthio)-N-(2-methoxyphenyl)benzamide

Cat. No. B6139826
M. Wt: 287.4 g/mol
InChI Key: MYYCEQOLATVGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-(2-methoxyphenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ETPB and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ETPB is not fully understood. However, it has been proposed that ETPB inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. Inhibition of HDAC activity by ETPB may lead to changes in gene expression that result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
ETPB has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, ETPB has been found to have anti-inflammatory properties. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETPB in lab experiments is its ability to selectively inhibit the activity of HDAC. This makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation of using ETPB is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on ETPB. One area of research could be the development of more efficient synthesis methods for ETPB. Another area of research could be the development of more soluble forms of ETPB. Additionally, further research could be done to better understand the mechanism of action of ETPB and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of ETPB can be achieved through a series of chemical reactions. The starting material for the synthesis is 2-methoxyaniline, which is reacted with ethylthiocyanate to produce 2-(ethylthio)aniline. This intermediate is then reacted with 2-chlorobenzoyl chloride to produce ETPB.

Scientific Research Applications

ETPB has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. ETPB has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells.

properties

IUPAC Name

2-ethylsulfanyl-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-3-20-15-11-7-4-8-12(15)16(18)17-13-9-5-6-10-14(13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYCEQOLATVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide

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